molecular formula C19H32ClN3O4S B2504440 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide CAS No. 2034622-46-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide

Katalognummer B2504440
CAS-Nummer: 2034622-46-1
Molekulargewicht: 433.99
InChI-Schlüssel: XZWHFCMDRYDKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a nitrogenous organic molecule that likely exhibits pharmacological activity due to its structural features. It contains a piperazine ring, which is a common moiety in many pharmaceutical agents, linked to a chlorobenzenesulfonamide group. The presence of a tert-butoxy group and a hydroxypropyl chain suggests potential for diverse chemical interactions and biological activity.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, a related compound, 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, has been synthesized and characterized . This suggests that similar synthetic routes could be employed, involving the protection of functional groups, formation of the piperazine ring, and subsequent attachment of the chlorobenzenesulfonamide moiety. The synthesis would likely involve multiple steps, including amide bond formation and protective group chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and computational methods such as density functional theory (DFT) calculations can predict the optimal molecular structure, which can then be compared with experimental data . These methods would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from its functional groups. The piperazine ring is known to participate in nucleophilic substitution reactions, while the hydroxypropyl group could be involved in reactions typical of alcohols, such as esterification or etherification. The tert-butoxy group is a common protecting group that can be removed under acidic conditions. The chlorobenzenesulfonamide moiety could undergo nucleophilic aromatic substitution reactions. The compound's reactivity would be influenced by the steric and electronic effects of these groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be studied using DFT to understand its molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for predicting how the compound might interact with biological targets. The compound's solubility, melting point, and stability can be influenced by the presence of the tert-butoxy and hydroxypropyl groups, as well as the overall molecular geometry. The chlorobenzenesulfonamide group could contribute to the compound's acidity or basicity, and its ability to form hydrogen bonds.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Research on piperazine derivatives, closely related to the chemical structure of interest, has shown potential anti-malarial activity. Structural analysis of tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate highlighted the importance of the hydroxyl group, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating antimalarial activity. The molecular conformation and intermolecular hydrogen bonds play a significant role in this activity (Cunico et al., 2009).

Antibacterial and Anthelmintic Activity

Synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that it exhibited poor antibacterial and moderate anthelmintic activity. The structure-activity relationship was confirmed via spectroscopic evidence and single crystal XRD data, revealing weak C-H···O intermolecular interactions and aromatic π–π stacking interactions that contribute to a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Potential Dual Antihypertensive Agents

A study on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates revealed their potential as dual antihypertensive agents. Solid-state analytical techniques determined that both nitrogen atoms in the piperazine ring were protonated when excess hydrogen chloride was used, indicating a targeted action mechanism for hypertension treatment (Marvanová et al., 2016).

Antioxidant and Enzyme Inhibitory Profile

Sulfonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds displayed moderate antioxidant activity and showed significant inhibition against the mentioned enzymes, indicating potential therapeutic applications for diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Cocaine Abuse Therapeutic Agent

The compound was synthesized as a promising candidate for cocaine abuse therapeutic agent treatment. The key asymmetric step in its synthesis involved the catalytic enantioselective addition of dimethylzinc to a precursor, demonstrating its potential utility in addressing substance abuse (Forrat et al., 2007).

Eigenschaften

IUPAC Name

3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHFCMDRYDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.